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molecular formula C11H13NO B086481 N-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 13935-80-3

N-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B086481
M. Wt: 175.23 g/mol
InChI Key: AVBOEYUWFJGVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772257B2

Procedure details

1.6 ml of chloro sulfonic acid was dropped to the stirred solution of 1.06 g N-Indan-2-yl-acetamide and 50 ml of dichloromethane and the mixture was stirred for 15 hours at room temperature. The reaction was than quenched with cold water and die organic phase separated, dried over sodium sulfate evaporated. The resulting residue was used for further reaction without further purification.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH2:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH:7]1[NH:15][C:16](=[O:18])[CH3:17]>ClCCl>[C:16]([NH:15][CH:7]1[CH2:8][C:9]2[C:14](=[CH:13][CH:12]=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:10]=2)[CH2:6]1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1.06 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
than quenched with cold water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was used for further reaction without further purification

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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